molecular formula C7H3ClN2O3S B13074293 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13074293
M. Wt: 230.63 g/mol
InChI Key: PVPAKUOCIAYFDQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through reactions involving amidoximes and acyl chlorides. However, derivatives incorporating thiophene moieties, such as this compound, emerged much later, driven by advances in heterocyclic chemistry during the late 20th century. The compound’s development aligns with broader trends in optimizing bioisosteric replacements for carboxylic acids and amides in drug design.

Early synthetic routes for analogous structures involved cyclodehydration of diacylhydrazines or 1,3-dipolar cycloadditions. For example, the synthesis of 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid (a structural isomer) utilized dibromotriphenylphosphorane-mediated cyclization, achieving yields of 49–64%. While the exact discovery date of this compound remains unspecified in literature, its emergence correlates with the resurgence of oxadiazole research post-2010, particularly in antibiotic development against resistant pathogens.

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

PVPAKUOCIAYFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NO2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Acylation Step

  • Amidoximes are acylated with carboxylic acids or acid chlorides.
  • Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) are used to activate the carboxylic acid.
  • Reaction conditions: Room temperature, 24 hours shaking.
  • Solvent: DMF or mixtures compatible with amidoximes and acids.

Cyclodehydration Step

  • Conducted in the presence of a base such as triethylamine.
  • Heating at 100 °C for 3 hours promotes ring closure forming the 1,2,4-oxadiazole.
  • Workup involves aqueous extraction and purification.

Specific Application to this compound

The 5-chlorothiophen-3-yl substituent is introduced via the corresponding carboxylic acid or acid chloride derivative, such as 5-chlorothiophene-3-carboxylic acid or its acid chloride.

  • Acid chlorides are typically prepared from the corresponding carboxylic acids using oxalyl chloride in the presence of catalytic DMF.
  • Amidoximes derived from nitriles bearing the appropriate substituent pattern are reacted with these acid chlorides.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime Formation Nitrile + NH2OH·HCl + TEA, ethanol RT → 70 °C 6 h → 16 h >90 Efficient conversion to amidoxime
Acid Chloride Preparation Carboxylic acid + Oxalyl chloride + catalytic DMF RT 2–3 h Quant. Used for acylation step
Acylation Amidoxime + acid chloride + EDC + HOAt, DMF RT 24 h 53–90 Moderate to good yields reported
Cyclodehydration Acylated amidoxime + TEA 100 °C 3 h 61–93 Efficient ring closure to oxadiazole

Detailed Research Findings and Notes

  • Vinaya et al. (2019) demonstrated a one-pot synthesis of 3,5-diaryl-1,2,4-oxadiazoles via amidoximes and carboxylic acids with yields up to 93%, highlighting the mildness and efficiency of the method.
  • Acid chlorides such as 5-chlorothiophene-2-carbonyl chloride can be prepared from corresponding acids using oxalyl chloride with catalytic DMF, enabling coupling with amidoximes to yield the desired oxadiazole derivatives.
  • The use of EDC and HOAt as coupling agents facilitates the acylation step at room temperature, avoiding harsh conditions and improving yield and selectivity.
  • Cyclodehydration under basic conditions (TEA) at elevated temperature (100 °C) promotes efficient ring closure with minimal side reactions.
  • Alternative methods such as mechanochemistry and photoredox catalysis have been explored but are less established for this specific compound.
  • Purification is commonly achieved by extraction and chromatographic techniques, ensuring high purity of the final product.

Summary of Advantages and Limitations

Aspect Advantages Limitations
Reaction Conditions Mild temperatures, ambient to 100 °C Requires multi-step process
Yields Moderate to high (53–93%) Some steps may have moderate yields
Reagents Readily available nitriles, acids, coupling agents Use of oxalyl chloride requires careful handling
Purification Straightforward extraction and chromatography Some purification steps may be time-consuming
Scalability Amenable to scale-up with parallel synthesis Sensitive to moisture and impurities

Chemical Reactions Analysis

Example Reaction Conditions

Reagent/ConditionDescription
AmidoximePrepared from nitrile using hydroxylamine
Carboxylic AcidActivated form such as methyl or ethyl ester
Coupling ReagentEDC/HOBt (N-Hydroxybenzotriazole)
SolventDMF or DCM

Chemical Reactions Involving Oxadiazoles

Oxadiazoles can participate in various chemical reactions due to their functional groups:

Nucleophilic Substitution

This reaction involves replacing a leaving group on the oxadiazole ring with a nucleophile.

Example Reaction:

R-Ox+NuR-Nu+Leaving Group\text{R-Ox} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Leaving Group}^{-}

Hydrolysis

Hydrolysis can occur at the carboxylic acid group under acidic or basic conditions.

Example Reaction:

RCOOH+H2ORCOO+H3O+(simplified) \text{RCOOH} + \text{H}_2\text{O} \rightleftharpoons \text{RCOO}^- + \text{H}_3\text{O}^+ (\text{simplified})

Reduction Reactions

The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Example Conditions:

Reduction may involve catalysts like palladium on carbon (Pd/C) in hydrogen atmosphere.

Anticancer Activity

Some oxadiazolines have shown activity against cancer cell lines by inducing apoptosis .

Mechanism Insights:

Molecular docking studies suggest strong interactions between aromatic rings of these compounds and amino-acid residues of target proteins.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can act as activators of caspases, which are crucial for inducing apoptosis in cancer cells. This property positions them as potential therapeutic agents in treating cancers characterized by uncontrolled cell proliferation . For instance, the synthesis of related oxadiazoles has shown promising results in inhibiting tumor growth in various cancer models.

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves the modulation of apoptotic pathways. By activating specific caspases, they trigger programmed cell death in malignant cells, thereby reducing tumor size and preventing metastasis .

Material Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has demonstrated its effectiveness as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to enhance charge transport and stability contributes to the efficiency of these devices .

Polymer Composites
Incorporating this compound into polymer matrices can improve the mechanical and thermal properties of the resulting materials. Studies have shown that oxadiazole derivatives can enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .

Agricultural Chemistry

Pesticidal Activity
There is emerging evidence that oxadiazole derivatives possess pesticidal properties. Compounds similar to this compound have been evaluated for their effectiveness against various agricultural pests. The mechanism often involves disrupting the physiological processes of target organisms, leading to increased mortality rates among pests .

Cosmetic Formulations

Skin Care Applications
Recent studies have investigated the incorporation of oxadiazole derivatives into cosmetic formulations due to their potential skin-beneficial properties. These compounds may offer antioxidant effects and improve skin barrier function when used in topical products . The formulation process involves rigorous testing for safety and efficacy before market introduction.

Case Studies

Study Application Findings
Study on anticancer effectsCancer treatmentInduced apoptosis in cancer cell lines via caspase activation
Research on organic electronicsOLEDs and OPVsEnhanced charge transport properties leading to improved device efficiency
Pesticidal activity assessmentAgricultural applicationsSignificant mortality rates observed in target pest populations
Cosmetic formulation developmentSkin care productsDemonstrated antioxidant properties and improved skin hydration

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activity Reference
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cl-thiophen-2-yl C₇H₃ClN₂O₃S 230.63 Positional isomer; no bioactivity reported
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (ethyl ester precursor) 4-Cl-phenyl C₉H₆ClN₂O₃ 234.61 (acid) Hydrolyzed to acid; synthetic intermediate
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-OCH₃-phenyl C₉H₇N₂O₄ 207.16 Electron-donating group; metabolite
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 2-CF₃-phenyl C₁₀H₅F₃N₂O₃ 288.16 Strong electron-withdrawing group; potassium salt form
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid 5-Cl-thiophen-2-yl (1,2-oxazole) C₈H₄ClNO₃S 229.64 Different heterocycle; structural isomer
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid CH₃ C₄H₄N₂O₃ 128.09 Simplified structure; lower molecular weight
Key Observations:
  • Substituent Position: The chlorine position on the thiophene ring (e.g., 3-yl vs.
  • Electron Effects : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the acidity of the carboxylic acid and lipophilicity. For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Heterocycle Variations : 1,2,4-Oxadiazoles exhibit greater rigidity and thermal stability compared to 1,2-oxazoles, influencing their pharmacokinetic profiles .

Biological Activity

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₁H₈ClN₃O₂S
  • Molecular Weight : 287.72 g/mol

Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through the activation of caspases. Specifically, this compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines. This property is particularly significant for drug-resistant cancer cells, such as those found in breast and prostate cancers .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound was evaluated against MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Caspase activation
PANC-112.50Induction of apoptosis

The activation of p53 and subsequent increase in caspase-3 cleavage were noted as key events in the apoptotic pathway triggered by this compound .

Antibacterial Activity

The compound also exhibits antibacterial properties. In studies assessing its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, it showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the oxadiazole ring significantly affect its potency:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Thiophene Ring : The incorporation of a thiophene moiety is associated with increased biological activity due to enhanced electron delocalization.

Case Studies

Recent studies have focused on optimizing derivatives of this compound to improve efficacy and reduce toxicity. For instance, modifications at the carboxylic acid position have led to compounds with improved selectivity for cancer cells while minimizing effects on normal cells .

Q & A

Q. What are the established synthetic routes for 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can experimental parameters be optimized?

Methodological Answer: Synthesis typically involves condensation of 5-chlorothiophene-3-carbaldehyde with hydroxylamine derivatives, followed by cyclization under acidic or basic conditions. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are commonly used. Optimization can employ statistical Design of Experiments (DOE) to evaluate variables (e.g., temperature, stoichiometry) and reduce trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow optimal conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
  • HPLC with UV detection for quantitative purity assessment.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Q. How do solubility and stability properties impact experimental design?

Methodological Answer: The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies under varying pH, temperature, and light exposure are critical for storage (e.g., -20°C in dark, anhydrous conditions). Pre-experiment solubility screens using UV-Vis spectroscopy can guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in oxadiazole formation?

Methodological Answer: Cyclization likely proceeds via nucleophilic attack of the hydroxylamine oxygen on the nitrile carbon, forming the oxadiazole ring. Intermediate isolation (e.g., via TLC or quenching studies) and DFT calculations can validate transition states. Isotopic labeling (e.g., ¹⁵N) may clarify reaction pathways .

Q. How can reaction yields be improved while minimizing byproducts?

Methodological Answer: Apply response surface methodology (RSM) to optimize variables like catalyst loading, reaction time, and solvent polarity. For example, a Central Composite Design (CCD) can model interactions between factors. Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures improves yield .

Q. What computational tools are suitable for predicting reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity.
  • Molecular docking (AutoDock, Schrödinger) to screen for binding affinity with biological targets (e.g., enzymes).
  • Machine learning models trained on PubChem data to correlate structural features with activity .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Methodological Answer: Conduct SAR studies by synthesizing analogs with substituent changes (e.g., replacing chlorothiophene with fluorophenyl). Test in vitro against target enzymes (e.g., microbial proteases) using fluorescence-based assays. Compare IC₅₀ values and molecular docking results to identify critical pharmacophores .

Q. How should contradictory data in solubility or bioactivity be resolved?

Methodological Answer: Replicate experiments under controlled conditions (e.g., humidity, solvent lot variability). Use multivariate analysis to identify confounding factors. Cross-validate with alternative assays (e.g., isothermal titration calorimetry for binding studies) .

Q. What strategies detect and quantify impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS to identify trace byproducts (e.g., uncyclized intermediates).
  • ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance signal resolution for low-concentration impurities .

Q. What in vitro assays are appropriate for evaluating antimicrobial potential?

Methodological Answer: Use standardized protocols:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition assays with crystal violet staining .

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